Lirafugratinib Hydrochloride is the hydrochloride salt form of lirafugratinib, an orally bioavailable inhibitor of the fibroblast growth factor receptor 2 (FGFR2), with potential antineoplastic activity. Upon oral administration, lirafugratinib binds to and inhibits FGFR2, which results in the inhibition of FGFR2-mediated signal transduction pathways. This inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival. LIRAFUGRATINIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication. See also: Lirafugratinib (has active moiety).
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.